Methyl thiane-2-carboxylate
Description
Contextual Significance of Thiane-Based Heterocycles
Heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements, are fundamental to medicinal chemistry. openmedicinalchemistryjournal.com It is estimated that over 85% of all biologically active chemical entities contain a heterocyclic ring. mdpi.com The inclusion of heteroatoms like sulfur, nitrogen, or oxygen can significantly alter a molecule's physicochemical properties, such as solubility and metabolism, and enhance its interaction with biological targets. nih.gov
Within this broad category, sulfur-containing heterocycles represent a particularly important class in the development of therapeutic agents. openmedicinalchemistryjournal.com The thiane (B73995) ring, a saturated six-membered ring with one sulfur atom, is a key structural motif. ontosight.ai Thiane and its derivatives, known as thiazines, are recognized for their broad spectrum of biological activities and are integral to the structure of various natural products and synthetic pharmaceuticals. ontosight.aiopenmedicinalchemistryjournal.comresearchgate.net The structural flexibility of the thiane ring system and its capacity to interact with various enzymes and proteins have made it a privileged scaffold in drug discovery. mdpi.comontosight.ai Researchers have successfully developed thiane-based compounds with potential applications as antimicrobial, antifungal, anticancer, anti-inflammatory, and antihypertensive agents. nih.govontosight.aiopenmedicinalchemistryjournal.com The continued exploration of thiane-based structures is driven by the quest for novel and more effective therapeutic leads. nih.gov
Research Landscape of Methyl Thiane-2-carboxylate and Analogues
This compound, systematically known as methyl tetrahydro-2H-thiopyran-2-carboxylate, serves as a key building block in the synthesis of novel chemical entities. Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | methyl tetrahydro-2H-thiopyran-2-carboxylate | |
| Molecular Formula | C₇H₁₂O₂S | uni.lu |
| Molecular Weight | 160.24 g/mol | |
| CAS Number | 70759-78-3 | |
| InChIKey | GCUGAIGMXRQPQP-UHFFFAOYSA-N | uni.lu |
The primary role of this compound in the current research landscape is as a synthetic precursor. One notable application is in the synthesis of Thiane-2-carbonitrile. This derivative is generated through chemical reactions involving this compound and is being investigated for its own potential biological activities, including antimicrobial and anticancer properties.
Research has also extended to the synthesis and investigation of various analogues, where the core thiane-carboxylate structure is modified to explore new chemical space and potential functions. These studies highlight the versatility of the thiane scaffold in generating diverse molecular architectures.
| Research Area | Analogue/Derivative | Research Finding | Source |
| Synthetic Chemistry | Thiane-2-carbonitrile | Synthesized from this compound; serves as a building block for more complex molecules and is investigated for antimicrobial and anticancer properties. | |
| Photoredox Catalysis | Dithiane-2-carboxylate | A related structure used in photocatalytic Michael reactions, demonstrating the reactivity of the carboxylate-substituted sulfur heterocycle in forming carbon-carbon bonds. | researchgate.net |
| Medicinal Chemistry | Methyl 4-aminothiane-2-carboxylate hydrochloride | A specific, functionalized analogue synthesized for further chemical exploration. | sigmaaldrich.com |
| Functionalized Analogues | Methyl 4-(2-hydroxypropan-2-yl)thiane-4-carboxylate | A synthesized derivative indicating research into more complex substitutions on the thiane ring. | chemsrc.com |
| Enantioselective Synthesis | Allyl-1,1-dioxo-thiane-2-carboxylate | A thiane derivative used as a substrate in palladium-catalyzed reactions to create enantioenriched α-difunctionalized sulfones, an important class of chiral molecules. | semanticscholar.org |
This body of research underscores the utility of this compound and its structural framework as a foundational element for creating a wide array of functionalized molecules. The investigations into its analogues, from simple precursors to complex chiral sulfones, reflect a dynamic and evolving field of study focused on leveraging the unique properties of thiane-based heterocycles.
Structure
3D Structure
Properties
IUPAC Name |
methyl thiane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2S/c1-9-7(8)6-4-2-3-5-10-6/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCUGAIGMXRQPQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCCS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Methyl Thiane 2 Carboxylate and Analogous Systems
Classical Esterification Approaches
Direct esterification of thiane-2-carboxylic acid with methanol (B129727) represents a fundamental approach to obtaining methyl thiane-2-carboxylate. This acid-catalyzed reaction, known as Fischer esterification, is a reversible process where the carboxylic acid and alcohol are heated in the presence of a strong acid catalyst, such as sulfuric acid or hydrogen chloride gas. chemguide.co.uk The equilibrium is typically driven towards the ester product by removing water as it is formed or by using an excess of the alcohol. chemguide.co.uk
While effective for many substrates, Fischer esterification has limitations. The reaction conditions, involving elevated temperatures and strong acids, may not be suitable for molecules with sensitive functional groups. chemistrysteps.com For instance, tertiary alcohols are prone to dehydration under these conditions. chemistrysteps.com
A milder alternative for esterification involves the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC), often in the presence of a nucleophilic catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.orgorganic-chemistry.org This method allows the reaction to proceed at room temperature under non-acidic conditions, making it compatible with a wider range of functional groups. orgsyn.org The reaction of a carboxylic acid with an alcohol in the presence of DCC and a catalytic amount of DMAP generally provides good yields of the corresponding ester. organic-chemistry.org
Functional Group Interconversions of Carboxylic Acid Precursors
An alternative to direct esterification is a two-step process involving the initial conversion of the carboxylic acid to a more reactive derivative, followed by reaction with an alcohol. This is a common strategy in organic synthesis to achieve higher yields and milder reaction conditions. chemistrysteps.com
Conversion to Acyl Halides (e.g., via Thionyl Chloride)
Thiane-2-carboxylic acid can be converted into its more reactive acyl chloride derivative, thiane-2-carbonyl chloride. This transformation is commonly achieved using reagents such as thionyl chloride (SOCl₂), oxalyl chloride, or phosphorus halides like phosphorus trichloride (B1173362) (PCl₃) and phosphorus pentachloride (PCl₅). chemistrysteps.comchemguide.co.ukmasterorganicchemistry.com
The reaction with thionyl chloride is particularly common. chemguide.co.uk It proceeds by converting the carboxylic acid's hydroxyl group into a chlorosulfite intermediate, which is a better leaving group. libretexts.org The subsequent nucleophilic attack by the chloride ion, also generated in the reaction, leads to the formation of the acyl chloride along with the gaseous byproducts sulfur dioxide (SO₂) and hydrogen chloride (HCl). chemguide.co.ukchemistrysteps.com The ease of removing these gaseous byproducts simplifies the purification of the resulting acyl chloride. chemguide.co.uk Using a base like pyridine (B92270) is sometimes necessary to neutralize the HCl produced. libretexts.org
| Reagent | Conditions | Products | Notes |
| Thionyl chloride (SOCl₂) | Often neat or in an inert solvent | Acyl chloride, SO₂, HCl | Byproducts are gases, simplifying workup. chemguide.co.uk |
| Oxalyl chloride ((COCl)₂) | With catalytic DMF in a solvent like DCM | Acyl chloride, CO, CO₂, HCl | Milder conditions, suitable for acid-sensitive substrates. |
| Phosphorus pentachloride (PCl₅) | Cold reaction | Acyl chloride, POCl₃, HCl | Solid reagent, reaction produces steamy fumes. chemguide.co.uk |
| Phosphorus trichloride (PCl₃) | - | Acyl chloride, H₃PO₃ | Less vigorous than PCl₅. chemguide.co.uk |
Subsequent Esterification Reactions
Once the acyl chloride is formed, it can readily react with an alcohol, such as methanol, to produce the corresponding ester. libretexts.org This reaction is typically rapid and irreversible, proceeding vigorously at room temperature. chemguide.co.uklibretexts.org The high reactivity of the acyl chloride towards nucleophiles like alcohols makes this a highly efficient method for ester synthesis. The reaction is often carried out in the presence of a base, such as pyridine, to scavenge the hydrogen chloride that is formed as a byproduct. libretexts.org
Cyclization Strategies for Thiane (B73995) Ring Formation
Ring-Closing Reactions Involving Sulfur-Containing Precursors
The formation of the thiane ring can be accomplished through intramolecular cyclization of an appropriate acyclic precursor containing a sulfur atom. A common method involves the reaction of a 1,5-dihaloalkane with a sulfur nucleophile like sodium sulfide (B99878). chemicalbook.com For instance, heating a 1,5-dibromopentane (B145557) derivative with sodium sulfide nonahydrate can yield the corresponding thiane. chemicalbook.com
Another powerful technique for forming cyclic structures is Ring-Closing Metathesis (RCM). wikipedia.orgorganic-chemistry.org RCM utilizes transition metal catalysts, such as Grubbs' catalysts, to form cyclic alkenes from diene precursors. organic-chemistry.orgmedwinpublishers.com This method is known for its tolerance of various functional groups and its ability to form rings of different sizes, including five- and six-membered rings. wikipedia.orgnih.gov An appropriately substituted diene containing a sulfur atom could undergo RCM to form a dihydrothiane, which could then be reduced to the saturated thiane ring. The driving force for this reaction is often the formation of a volatile byproduct like ethylene. wikipedia.org
| Cyclization Method | Precursor Type | Key Reagents/Catalysts | Product Type |
| Nucleophilic Substitution | 1,5-Dihaloalkane | Sodium sulfide (Na₂S) | Thiane |
| Ring-Closing Metathesis (RCM) | Acyclic diene with sulfur | Grubbs' catalyst (Ruthenium-based) | Dihydrothiane |
Annulation Reactions for Heterocyclic Scaffolds (e.g., [3+3] Annulation)
Annulation reactions, where a new ring is formed onto an existing one, provide another avenue for constructing heterocyclic systems. [3+3] Annulation reactions involve the combination of a three-atom component with another three-atom component to form a six-membered ring. nih.gov For example, the reaction of 1,4-dithiane-2,5-diol (B140307) with spirocyclopropyl oxindoles, catalyzed by indium(III) triflate, has been used to create spiro-fused thiopyran systems. exlibrisgroup.com While this specific example doesn't directly yield this compound, it demonstrates the principle of using [3+3] annulation to construct thiane-containing scaffolds. exlibrisgroup.com Such strategies can be adapted to synthesize a variety of substituted thianes by choosing appropriate three-carbon synthons.
Metal-Catalyzed Synthesis of Thiane Carboxylates
Transition metal catalysis provides powerful and versatile tools for the synthesis of complex heterocyclic structures. elsevier.comfrontiersin.org These methods often proceed under mild conditions and allow for high selectivity, making them indispensable in modern organic synthesis. frontiersin.orgmdpi.com Palladium, in particular, has been extensively used, but other metals like iron, manganese, and copper also play significant roles in constructing heterocyclic scaffolds. frontiersin.orgmdpi.com
A significant advancement in the synthesis of chiral cyclic sulfones, including thiane-1,1-dioxide derivatives, is the Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation (DAAA). This method facilitates the creation of enantioenriched α-difunctionalized 5- and 6-membered sulfones from readily available racemic starting materials. nih.gov The reaction is notable for its ability to construct tetrasubstituted α-sulfonyl stereogenic centers under mild, base-free conditions. nih.gov
The process involves the allylic alkylation of enolates derived from allyl ester and allyl enol carbonate precursors. nih.gov A key to the high enantioselectivity is the dynamic kinetic resolution of the E- and Z-enolate intermediates that form upon decarboxylation. nih.govthieme-connect.com Research has shown that the choice of solvent and ligand is critical for success. For instance, initial optimizations identified that ethereal and chlorinated solvents provide the best selectivity, with 1,4-dioxane (B91453) being superior. thieme-connect.com The (S,S)-ANDEN phenyl Trost's ligand has been demonstrated to outperform other ligands in these transformations. thieme-connect.com
This methodology has been successfully applied to a range of cyclic sulfones, including thiane 1,1-dioxides and thiomorpholine (B91149) 1,1-dioxides, demonstrating its utility in accessing previously challenging stereodefined cyclic sulfones for potential applications in medicinal chemistry. nih.govthieme-connect.com While some earlier methods required enantiopure starting materials, this DAAA approach allows for the use of racemic precursors to achieve high levels of enantioselectivity. nih.gov
Table 1: Selected Results for Pd-Catalyzed DAAA of Cyclic Sulfones nih.govthieme-connect.com
| Substrate Type | Catalyst System | Solvent | Key Feature | Ref. |
| Racemic β-carbonyl sulfones | Pd catalyst with Trost's ligand | 1,4-Dioxane | Dynamic kinetic resolution of E/Z enolates | nih.govthieme-connect.com |
| 6-membered sulfones (thiane 1,1-dioxides) | [Pd₂(dba)₃]CHCl₃ / (S,S)-ANDEN-Ph | 1,4-Dioxane | Access to enantioenriched α-difunctionalized products | nih.govthieme-connect.com |
| 5-membered sulfones (sulfolanes) | [Pd₂(dba)₃]CHCl₃ / (S,S)-ANDEN-Ph | 1,4-Dioxane | High enantioselectivity (up to 99% ee) | nih.gov |
| Thiomorpholine 1,1-dioxides | Pd catalyst with Trost's ligand | 1,4-Dioxane | Proved less reactive than sulfolanes | thieme-connect.com |
Beyond palladium, a variety of transition metals are employed to catalyze the synthesis of heterocyclic compounds. nih.gov These metals can activate substrates and facilitate a wide range of transformations, enhancing reaction rates and selectivity. mdpi.com Iron, for example, is an inexpensive and abundant metal used in the synthesis of nitrogen-containing heterocycles like pyridines and imidazoles, often through cyclization reactions. mdpi.com Copper is also extensively used, particularly for forming carbon-nitrogen bonds in the synthesis of triazoles. mdpi.com
While direct examples for this compound are less common in broad reviews, the principles of these catalytic systems are applicable. For instance, methods involving the carbonylative coupling of organic halides with thiols to produce thioesters are well-established, utilizing catalysts based on palladium, chromium, and iron. chemrevlett.com Furthermore, direct electrochemical synthesis provides a mild route to various transition metal carboxylates (M(O₂CR)n), which can serve as precursors or catalysts. researchgate.net The versatility of catalysts based on manganese, ruthenium, and nickel has also been demonstrated in creating diverse heterocyclic structures through C-H activation and cyclization strategies. frontiersin.orgfrontiersin.org These established methodologies for other heterocycles provide a framework for developing novel transition metal-mediated syntheses of thiane carboxylates and their analogues.
Radical-Mediated Synthetic Pathways
Radical chemistry offers a complementary approach to ionic reactions for bond formation. The generation of radical intermediates, often under mild conditions using photoredox catalysis, enables unique transformations that are otherwise challenging. nih.gov
A powerful strategy for C-C bond formation involves the photoredox-mediated conjugate addition of radicals. nih.gov In a process highly relevant to thiane carboxylates, researchers have developed a photocatalytic Michael reaction using a dithiane-2-carboxylic acid, a close analogue of the thiane system. nih.govresearchgate.netrsc.org
This method uses a readily accessible iridium(III) phenyl-tetrazole complex as a photocatalyst. nih.govresearchgate.net Under visible light irradiation, the dithiane-2-carboxylic acid is oxidized, leading to the extrusion of CO₂ and the formation of a 1,3-dithiane (B146892) radical. nih.govnih.gov This radical then undergoes conjugate addition to a wide variety of Michael acceptors, including unsaturated ketones, esters, and amides, with high yields. nih.govresearchgate.net The process is effectively a formal photo-redox addition of a methyl radical equivalent. nih.gov The excited-state oxidation potential of the specific iridium catalyst is crucial, as it allows for the selective generation of radicals from α-heterosubstituted carboxylates. nih.govresearchgate.net This visible-light-mediated approach avoids the need for harsh reagents or organometallic activation, representing a mild and efficient method for functionalization. nih.gov
Table 2: Iridium-Catalyzed Photoredox Radical Addition of Dithiane-2-Carboxylate nih.govresearchgate.net
| Component | Description | Purpose | Ref. |
| Radical Precursor | Dithiane-2-carboxylic acid | Generates a C-2 centered dithianyl radical upon decarboxylation | nih.govresearchgate.net |
| Photocatalyst | [Ir(ptrz)₂(tBu-bpy)][BF₄] | Absorbs visible light to initiate the redox cycle | nih.govresearchgate.net |
| Michael Acceptors | Unsaturated ketones, esters, amides | Trap the generated radical to form a new C-C bond | nih.govresearchgate.net |
| Solvent/Base | DMSO / K₂HPO₄ | Facilitates the formation of the carboxylate for oxidation | nih.gov |
The key step in the aforementioned photoredox cycle is the generation of a carbon-centered radical at the C-2 position of the thiane (or dithiane) ring. nih.govresearchgate.net This is typically achieved through the single-electron oxidation of the corresponding carboxylate, which rapidly undergoes decarboxylation. nih.govnih.gov The stability and reactivity of this C-2 centered radical are influenced by the adjacent sulfur atom(s).
The generation of carbon-centered radicals via photoredox catalysis is a broad and powerful concept. nih.govresearchgate.net The general strategy involves using a photocatalyst, such as an iridium or ruthenium complex, to convert a stable precursor into a reactive radical under mild visible light irradiation. nih.govorganic-chemistry.org This allows for the formation of non-stabilized primary, secondary, and tertiary radicals from precursors like carboxylic acids, alkyl halides, or sulfonium (B1226848) salts, which can then participate in various bond-forming reactions. nih.govnih.govnih.gov The specific generation of a C-2 centered thiane radical from this compound's corresponding carboxylic acid follows this established principle of photoredox-mediated decarboxylation. nih.govnih.gov
Synthesis of Specific this compound Derivatives and Analogues
The direct synthesis of this compound and its derivatives can be approached through several established heterocyclic chemistry routes. One common method involves the reaction of appropriate precursors, such as the cyclization of γ-thioalcohols with aldehydes or ketones under acidic catalysis. clockss.org For instance, the synthesis of various 1,3-oxathiane (B1222684) derivatives, which are structurally related to thianes, has been achieved in high yields through the condensation of aldehydes with γ-thioalcohols using catalysts like sulfuric acid or boron trifluoride etherate. clockss.org
A specific synthetic route to thiane-2-carbonitrile, a close derivative, involves the reaction of methyl tetrahydro-2H-thiopyran-2-carboxylate (another name for this compound) with suitable reagents, highlighting the target compound's role as a synthetic intermediate. The thiane ring itself is a key structural motif in various biologically active molecules, and its derivatives are often targeted in medicinal chemistry research, such as the potassium channel opener RP 49356, which features a substituted thiane-1-oxide core. acs.org
Synthesis of Thiane 1,1-Dioxide Derivatives
The synthesis of thiane 1,1-dioxide derivatives often starts from the corresponding thiane. Thiane 1,1-dioxide itself can be prepared through the oxidation of thiane. A common laboratory-scale synthesis involves the reaction of 1,5-dibromopentane with sodium sulfide to form thiane, which is then oxidized. chemicalbook.com
One approach to substituted thiane 1,1-dioxides involves the carboxylation of the parent heterocycle. For instance, thiane 1,1-dioxide can be treated with a strong base like lithium hexamethyldisilazide (LiHMDS) at low temperatures, followed by reaction with an acylating agent such as allyl chloroformate, to yield allyl 1,1-dioxo-thiane-2-carboxylate. nih.gov This method provides a pathway to introduce a carboxylate group at the 2-position of the thiane 1,1-dioxide ring. nih.gov
Another strategy involves the cyclization of appropriate precursors. For example, 1,2,6-thiadiazine 1,1-dioxides, a related class of cyclic sulfamides, can be synthesized through an acid-mediated condensation of sulfamide (B24259) with β-diketones or their equivalents. nih.gov Although not a direct synthesis of thiane-2-carboxylate derivatives, this highlights a cyclization approach to related sulfur-containing six-membered rings.
The table below summarizes a key synthetic transformation for a thiane 1,1-dioxide derivative.
| Starting Material | Reagents | Product | Yield |
| Thiane 1,1-dioxide | 1) LiHMDS, THF, -78°C; 2) Allyl chloroformate | Allyl 1,1-dioxo-thiane-2-carboxylate | Not specified |
Data sourced from a study on the catalytic enantioselective synthesis of α-difunctionalized cyclic sulfones. nih.gov
Preparation of Related Thiophene (B33073) and Thiirane (B1199164) Carboxylates
The synthesis of thiophene and thiirane carboxylates provides insight into the chemistry of related sulfur-containing heterocycles.
Thiophene Carboxylates:
Thiophene-2-carboxylic acid and its esters are valuable compounds. A common laboratory preparation involves the oxidation of 2-acetylthiophene (B1664040) or thiophene-2-carboxaldehyde. wikipedia.org More advanced methods have also been developed. For instance, thiophene-2-carboxylates can be synthesized from β-nitroacrylates and thioacetic acid in a continuous flow system. researchgate.net This process involves a conjugate addition, elimination of nitrous acid, and an acid-promoted cyclization. researchgate.net Another approach utilizes the reaction of thiophenes with a carbon tetrachloride-methanol system in the presence of transition metal catalysts like vanadium, molybdenum, or iron complexes. semanticscholar.org This reaction is believed to proceed through oxymethylation of the thiophene ring followed by oxidation. semanticscholar.org
A multi-step synthesis of 2-thiophenecarboxylic acid has been reported starting from thiophene, which is first brominated to 2-bromothiophene. The bromo-derivative is then reacted with diethyl malonate in the presence of a base, followed by saponification and decarboxylation to yield the final acid. google.com
The following table outlines a synthetic route to a thiophene carboxylate derivative.
| Starting Material | Reagents | Intermediate | Product | Overall Yield |
| 3-Methylthiophene | 1) NBS/AcOH; 2) Mg, then DMC or Pd-catalyzed carbonylation | 2-Bromo-3-methylthiophene | Methyl 4-bromo-3-methylthiophene-2-carboxylate | Modest |
This route was investigated for the preparation of halogenated 2-thiophenecarboxylic acid derivatives. beilstein-journals.org
Thiirane Carboxylates:
Thiiranes, or episulfides, are three-membered sulfur-containing rings. The synthesis of thiirane carboxylates can be achieved through several methods. One notable method for preparing chiral thiirane carboxylates involves the deaminative cyclization of cysteine derivatives. For example, methyl (R)-cysteinate reacts with sodium nitrite (B80452) and hydrochloric acid to produce optically pure methyl (S)-thiirancarboxylate. rsc.org This method can be extended to other cysteine esters. rsc.org The resulting thiirane carboxylate can be hydrolyzed to the corresponding carboxylic acid with minimal racemization. rsc.org
General synthesis of thiirane-2-carboxylic acid methyl ester can also be accomplished by reacting thiirane with chloroformates or other esterifying agents. ontosight.ai
Synthesis of Chiral Thiane Carboxylates
The development of stereoselective methods for the synthesis of chiral thiane carboxylates is an important area of research. One strategy involves the use of chiral auxiliaries derived from natural products. For example, menthol (B31143) has been used in the diastereoselective preparation of sulfinates, which are precursors in the Andersen synthesis of chiral sulfoxides. acs.org While not a direct synthesis of a thiane carboxylate, this principle can be applied to create chiral sulfur centers.
A more direct approach involves the asymmetric functionalization of a pre-existing thiane ring. Asymmetric [3+2] annulations of 1,4-dithiane-2,5-diol with various electrophiles in the presence of a chiral catalyst can lead to the formation of chiral sulfur-containing spiro-compounds, demonstrating a method for controlling stereochemistry in thiane-like systems. researchgate.net
Another route to chiral thianes involves the ring expansion of smaller chiral heterocycles. For instance, a chiral thiirane-2-methanol can be converted to a cis-2,3-disubstituted thietane (B1214591) through a process involving nucleophilic ring-opening and subsequent intramolecular substitution. nih.gov This highlights the potential for transforming smaller chiral sulfur heterocycles into larger, more complex chiral thiane systems.
While specific examples for the direct asymmetric synthesis of this compound are not prevalent in the provided context, the principles of asymmetric sulfoxidation, use of chiral auxiliaries, and transformations of other chiral sulfur heterocycles represent key strategies that could be adapted for this purpose.
Reactivity and Mechanistic Investigations of Methyl Thiane 2 Carboxylate
Nucleophilic Acyl Substitution Mechanisms at the Carboxylate Group
Nucleophilic acyl substitution is a pivotal reaction for carboxylic acid derivatives like methyl thiane-2-carboxylate. masterorganicchemistry.comlibretexts.org This reaction involves the replacement of a leaving group on an acyl group by a nucleophile. masterorganicchemistry.com The general mechanism for this substitution at the carboxylate group proceeds through an addition-elimination pathway. masterorganicchemistry.com The reactivity of the carboxylate group is centered on the electrophilic nature of the carbonyl carbon. pressbooks.pub
Tetrahedral Intermediate Formation and Decomposition
The initial step in nucleophilic acyl substitution is the attack of a nucleophile on the carbonyl carbon. masterorganicchemistry.compressbooks.pub This leads to the formation of a transient species known as a tetrahedral intermediate, where the hybridization of the central carbon atom changes from sp² to sp³. pressbooks.pubwikipedia.org This intermediate is characterized by a tetrahedral arrangement of bonds around the previously trigonal planar carbonyl carbon. wikipedia.orgyoutube.com
Influence of Leaving Groups on Reaction Kinetics
The nature of the leaving group significantly impacts the rate and outcome of nucleophilic acyl substitution reactions. numberanalytics.comu-szeged.hu A good leaving group is one that can stabilize the negative charge it acquires upon departure. numberanalytics.com Weaker bases are generally better leaving groups, which is a key principle in predicting the feasibility of a given substitution reaction. masterorganicchemistry.comnumberanalytics.com The reaction is favored when the leaving group is a weaker base than the incoming nucleophile. pressbooks.pub
The rate of the reaction is influenced by the leaving group's ability to depart. numberanalytics.com In the context of acyl substitution, the leaving group's departure is part of the second step of the addition-elimination mechanism. masterorganicchemistry.com For reactions where the initial nucleophilic attack is the rate-determining step, the leaving group's ability might not directly affect the rate. However, in cases where the breakdown of the tetrahedral intermediate is rate-limiting, a better leaving group will accelerate the reaction. wikipedia.org The relative reactivity of carboxylic acid derivatives is often dictated by the nature of the leaving group attached to the acyl group. pressbooks.pub For instance, acyl chlorides are highly reactive due to the excellent leaving group ability of the chloride ion. pressbooks.pub
| Factor | Influence on Nucleophilic Acyl Substitution |
| Nucleophile Strength | Stronger nucleophiles can increase the rate of the initial addition step. |
| Leaving Group Ability | Better leaving groups (weaker bases) facilitate the elimination step, often leading to faster overall reaction rates. pressbooks.pubnumberanalytics.com |
| Steric Hindrance | Increased steric hindrance around the carbonyl carbon can slow down the initial nucleophilic attack. |
| Solvent | The polarity and protic/aprotic nature of the solvent can influence the stability of the reactants, intermediates, and transition states. |
Radical Reaction Pathways and Their Scope
Beyond nucleophilic substitutions, this compound and related thiane (B73995) derivatives can participate in radical reactions. These pathways open up alternative synthetic routes and allow for different types of bond formations.
Michael Additions with Thiane-Derived Radicals
The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, can also proceed through a radical mechanism. mdpi.comwikipedia.orgoregonstate.edu In the context of thiane systems, a 1,3-dithiane (B146892) radical can be generated from dithiane-2-carboxylic acid. researchgate.net This radical is capable of adding to a variety of Michael acceptors, including unsaturated ketones, esters, and amides. researchgate.net This reaction provides a formal photo-redox addition of what can be considered a methyl radical equivalent. researchgate.net The resulting adducts are versatile intermediates for further functionalization. researchgate.net
The reaction is typically initiated by a photocatalyst under light irradiation. researchgate.net The scope of this reaction is broad, with high yields reported for a range of Michael acceptors. researchgate.net
| Michael Acceptor Type | Example | Potential Product Structure |
| Unsaturated Ketone | Benzalacetophenone mdpi.com | Adduct from 1,4-addition of the thiane radical |
| Unsaturated Ester | Methyl acrylate | Adduct from 1,4-addition of the thiane radical |
| Unsaturated Amide | Acrylamide | Adduct from 1,4-addition of the thiane radical |
| Unsaturated Malonate | Diethyl methylenemalonate | Adduct from 1,4-addition of the thiane radical |
Photo-Induced Redox Processes in Thiane Systems
Photo-induced redox processes offer a powerful method for generating radical species from thiane derivatives. researchgate.netrsc.org The use of a photocatalyst, such as an iridium(III) phenyl-tetrazole complex, can facilitate the generation of a 1,3-dithiane radical from dithiane-2-carboxylic acid upon light irradiation. researchgate.net This process involves a photo-induced electron transfer. nih.govrsc.org
The excited state of the photocatalyst oxidizes the carboxylate, leading to the formation of a radical. researchgate.net The electrochemical properties of the metal complex can be tuned to achieve selective radical formation from α-heterosubstituted carboxylates. researchgate.net This approach opens up possibilities for new, highly selective catalytic photo-oxidation reactions. researchgate.net These photo-induced processes are central to developing novel synthetic methodologies. researchgate.net
Stereochemical Dynamics of Thiane Rings
The six-membered thiane ring is not planar and exists in various conformations, most commonly a chair conformation. The stereochemical dynamics of the thiane ring, including ring inversion, are important for understanding its reactivity and the stereochemistry of its derivatives. nih.govresearchgate.net
Conformational Analysis and Anomeric Effects in Thiopyran Analogues
The conformational preference of substituents on the thiane ring is a subject of significant academic interest, largely governed by stereoelectronic effects, with the anomeric effect being a key determinant. tandfonline.comscripps.edu The anomeric effect describes the tendency of an electronegative substituent at the anomeric carbon (C-2) of a heterocycle to favor an axial orientation, a phenomenon that contradicts predictions based solely on steric hindrance. scripps.edunih.gov This effect is not exclusive to cyclic systems and is observed in acyclic molecules with two heteroatoms attached to the same carbon. rsc.org
Theoretical models, primarily the hyperconjugation and electrostatic models, have been proposed to explain the origin of the anomeric effect. nih.govresearchgate.net The hyperconjugation model posits that the axial preference is due to a stabilizing interaction between a lone pair of electrons on the ring heteroatom (sulfur in thiane) and the antibonding σ* orbital of the C-X bond (where X is the substituent). rsc.orgresearchgate.net Conversely, the electrostatic model attributes the effect to the minimization of dipole-dipole repulsions. nih.govrsc.org
Studies on 2-substituted thiopyran analogues, which share the same heterocyclic core as this compound, provide valuable insights. Computational analyses, such as those employing complete basis set (CBS-4) and hybrid-density functional theory (B3LYP/6-311+G**) methods, have shown that the axial conformations of these compounds are more stable than their equatorial counterparts. tandfonline.com Natural Bond Orbital (NBO) analysis further supports the dominance of the hyperconjugation effect in determining these conformational preferences. tandfonline.comresearchgate.net
Table 1: Calculated Gibbs Free Energy Differences (ΔGeq–ax) for 2-Substituted Tetrahydropyran and its Analogues (kcal mol−1)
| Compound | CBS-4 | B3LYP/6-311+G** |
|---|---|---|
| 2-methoxytetrahydropyran | 0.99 | 0.58 |
| 2-methoxythiopyran | 1.92 | 1.83 |
| 2-methoxyselenopyran | 1.34 | 1.38 |
Data sourced from a computational study on the conformational analysis of these compounds. tandfonline.com
Enantioselectivity in Thiane Carboxylate Reactions
The stereochemistry of reactions involving thiane carboxylates is a critical aspect, particularly in the synthesis of chiral molecules. Enantioselective synthesis aims to produce a single enantiomer of a chiral product, which is often crucial for its desired biological activity or material properties. libretexts.orgmdpi.com Chiral catalysts are frequently employed to create an asymmetric environment that favors the formation of one enantiomer over the other. libretexts.org
In the context of thiane carboxylates, palladium-catalyzed decarboxylative asymmetric allylic alkylation (DAAA) has emerged as a powerful method for creating enantioenriched α-difunctionalized thiane 1,1-dioxides. acs.orgnih.gov This reaction proceeds through the dynamic kinetic resolution of E- and Z-enolate intermediates, where the enantioselectivity is influenced by the enolate geometry and the reaction conditions. nih.gov For example, in the allylation of allyl-1,1-dioxo-thiane-2-carboxylate, high enantiomeric excess (ee) can be achieved by careful selection of the solvent and catalyst system. acs.org
The development of chiral catalysts, such as those based on dirhodium(II) carboxylates, has been instrumental in advancing enantioselective transformations. mdpi.com These catalysts can effectively control the stereochemical outcome of a wide range of reactions. mdpi.com Similarly, bifunctional tertiary-amine thiourea (B124793) catalysts have been successfully used in highly enantioselective asymmetric [3+2] annulation reactions of 1,4-dithiane-2,5-diol (B140307) with N-Boc aldimines to produce chiral thiazolidine (B150603) scaffolds. jlu.edu.cn
Furthermore, the enantioselective recognition of chiral carboxylic acids is an important area of research with implications for asymmetric synthesis and drug discovery. mdpi.com Chiral fluorescent sensors based on β-amino acids and 1,10-phenanthroline (B135089) have been developed for this purpose, demonstrating the ability to differentiate between enantiomers of carboxylic acids like tartaric acid and proline. mdpi.com
Table 2: Enantioselectivity in the Palladium-Catalyzed DAAA of Allyl-1,1-dioxo-thiane-2-carboxylate Derivatives
| Substrate | Product | Yield (%) | ee (%) |
|---|---|---|---|
| Allyl-1,1-dioxo-thiane-2-carboxylate | (R)-2-allyl-1,1-dioxo-thiane | 85 | 88 |
| Methyl-1,1-dioxo-thiane-2-carboxylate | (R)-2-methyl-1,1-dioxo-thiane | 82 | 86 |
Data represents typical results from studies on palladium-catalyzed DAAA reactions. acs.orgnih.gov
Heterocyclic Ring Reactivity
Ring-Opening Reactions of Thiane Systems
The thiane ring, while generally stable, can undergo ring-opening reactions under specific conditions, particularly when activated by substituents or when subjected to strong nucleophiles or electrophiles. These reactions are often regioselective and can be influenced by factors such as ring strain, the nature of the attacking species, and the solvent.
For instance, three-membered sulfur heterocycles (thiiranes) are highly strained and readily undergo ring-opening. msu.edu While thiane has less ring strain, the presence of activating groups can facilitate cleavage of the C-S bond. Nucleophilic attack can occur at the sulfur atom or the adjacent carbons. For example, treatment of 2-substituted thiiranes with thiols in the presence of a base leads to a regiospecific SN2 ring-opening reaction. rsc.org
In some cases, ring-opening can be part of a synthetic strategy to produce functionalized acyclic molecules. For example, thiane oxide systems can be manipulated through substitution and subsequent ring-opening to yield useful products like epoxides in a stereoselective manner. rsc.org The stereochemical outcome of these reactions can be controlled by the conformation of the thiane oxide ring. rsc.org
Acid-catalysis is a common feature in many ring-opening reactions of heterocycles. msu.edu For example, the reaction of thietane (B1214591), a four-membered sulfur heterocycle, with chlorine proceeds via electrophilic chlorination of the sulfur to form a chlorosulfonium intermediate, which then undergoes ring-opening by a chloride ion. msu.edu
Functionalization of the Thiane Ring Scaffold
The thiane scaffold is a versatile platform for the synthesis of more complex molecules. beilstein-journals.org Functionalization can occur at various positions on the ring, including direct C-H functionalization, which is an economically and efficient strategy. researchgate.net
Transition metal-catalyzed C-H activation has become a powerful tool for the regioselective functionalization of thianes. researchgate.netnih.gov For example, iridium-catalyzed C-H borylation allows for the introduction of a boryl group, which can then be further transformed. thieme-connect.de Palladium-catalyzed reactions have also been employed for the α-arylation of thioamides, demonstrating the utility of sulfur-containing directing groups. researchgate.net
The sulfur atom in the thiane ring can be oxidized to form a sulfoxide (B87167) or a sulfone, which in turn influences the reactivity of the ring. Thiane oxides have been used as disposable templates in stereoselective synthesis. rsc.org The α-sulfinyl carbanion of a thiane oxide can be reacted with various electrophiles to introduce new substituents. The stereochemistry of this substitution can be controlled, with some electrophiles adding trans to the sulfoxide oxygen and others adding cis. rsc.org
The thiane scaffold is also found in more complex systems, such as 1,4-dithianes, which are used as building blocks in the synthesis of complex natural products. beilstein-journals.org However, the functionalization of simple 1,4-dithiane (B1222100) can be challenging due to the propensity for β-fragmentation of its lithiated derivatives. beilstein-journals.org
The thiazole (B1198619) ring, another important sulfur-containing heterocycle, is a common scaffold in medicinal chemistry. nih.govnih.gov The functionalization of thiazole derivatives is an active area of research, with various synthetic strategies being developed to access new bioactive molecules. nih.govnih.gov
Advanced Spectroscopic Characterization and Structural Elucidation
X-ray Crystallography for Solid-State Molecular Architecture (e.g., Methyl-3-aminothiophene-2-carboxylate)
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Analysis
NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within a molecule.
Proton (¹H) NMR for Chemical Environment and Connectivity
The ¹H NMR spectrum of methyl thiane-2-carboxylate is expected to show distinct signals corresponding to the different sets of non-equivalent protons. The protons on the carbon adjacent to the sulfur atom and the ester group (at the 2-position) would likely appear as a multiplet in the downfield region of the aliphatic signals due to the deshielding effects of these heteroatoms. The protons of the methyl group of the ester would be observed as a sharp singlet, typically around 3.7 ppm. The remaining methylene (B1212753) protons on the thiane (B73995) ring would present as complex multiplets in the upfield region, with their specific chemical shifts and coupling patterns providing information about their spatial relationships.
Carbon-13 (¹³C) NMR for Carbon Backbone Elucidation
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, a total of seven distinct carbon signals are expected. The carbonyl carbon of the ester group would be the most downfield signal, typically appearing in the range of 170-175 ppm. The carbon of the methyl ester group would be found around 52 ppm. The carbon atom at the 2-position, bonded to both the sulfur atom and the carboxylate group, would be significantly deshielded compared to the other ring carbons. The remaining methylene carbons of the thiane ring would appear at higher field strengths, with the carbon adjacent to the sulfur (C6) being more deshielded than the others.
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C=O | ~172 |
| O-CH₃ | ~52 |
| C2 | ~50 |
| C6 | ~30 |
Note: These are estimated values and actual experimental values may vary.
Two-Dimensional NMR Techniques for Complex Structures
For an unambiguous assignment of all proton and carbon signals, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. A COSY spectrum would reveal the coupling relationships between adjacent protons, helping to trace the connectivity within the thiane ring. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the carbon signals based on the more easily interpreted proton spectrum.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₇H₁₂O₂S), the molecular weight is 160.23 g/mol .
The mass spectrum would show a molecular ion peak (M⁺) at m/z = 160. The fragmentation pattern would be expected to show characteristic losses. For instance, the loss of the methoxy (B1213986) group (-OCH₃) would result in a fragment at m/z = 129. Another likely fragmentation would be the loss of the entire carbomethoxy group (-COOCH₃), leading to a fragment corresponding to the thiane ring at m/z = 101.
Table 2: Predicted Mass Spectrometry Data for this compound
| Adduct | m/z |
|---|---|
| [M+H]⁺ | 161.06308 |
| [M+Na]⁺ | 183.04502 |
| [M-H]⁻ | 159.04852 |
Data sourced from PubChem predictions. uni.lu
Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching of the ester group, which is expected to appear around 1735-1750 cm⁻¹. The C-O single bond stretching of the ester will show a strong band in the 1000-1300 cm⁻¹ region. The presence of the saturated aliphatic C-H bonds of the thiane ring and the methyl group will be indicated by stretching vibrations in the region of 2850-3000 cm⁻¹. The C-S stretching vibration is typically weak and appears in the fingerprint region between 600 and 800 cm⁻¹.
Table 3: Expected IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
|---|---|---|
| C=O (Ester) | Stretch | 1750-1735 |
| C-H (Aliphatic) | Stretch | 3000-2850 |
| C-O (Ester) | Stretch | 1300-1000 |
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomer Characterization
Chiroptical spectroscopic techniques, such as circular dichroism (CD), are indispensable for the characterization of enantiomers. These methods measure the differential absorption of left- and right-circularly polarized light by a chiral molecule. As enantiomers interact differently with circularly polarized light, they produce distinct CD spectra, which are mirror images of each other. A positive Cotton effect (a maximum in the CD spectrum) for one enantiomer will correspond to a negative Cotton effect (a minimum) for the other at the same wavelength. This characteristic allows for the unambiguous determination of the enantiomeric composition and the absolute configuration of a chiral compound when compared with theoretical calculations or spectra of known standards.
For a molecule like this compound, which possesses a stereocenter at the C2 position of the thiane ring, its two enantiomers, (R)-methyl thiane-2-carboxylate and (S)-methyl thiane-2-carboxylate, are expected to exhibit mirror-image CD spectra. The chromophore responsible for the electronic transitions observable by CD spectroscopy would likely be the carboxylate group. The precise wavelengths and intensities of the Cotton effects would be dictated by the spatial arrangement of the atoms around the chiral center and the resulting electronic and magnetic transition dipole moments.
Computational Chemistry and Theoretical Investigations of Methyl Thiane 2 Carboxylate
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common approach for predicting molecular properties with a favorable balance of accuracy and computational cost.
Geometry Optimization and Electronic Structure Properties
A fundamental step in computational analysis is geometry optimization, where DFT calculations are used to find the lowest energy arrangement of atoms in a molecule—its most stable three-dimensional structure. This process would determine the precise bond lengths, bond angles, and dihedral angles for Methyl thiane-2-carboxylate, revealing the preferred conformation of the thiane (B73995) ring (e.g., chair, boat, or twist-boat) and the orientation of the methyl carboxylate substituent.
Following optimization, various electronic structure properties can be calculated. These would include the distribution of electron density, dipole moment, and atomic charges, which are crucial for understanding the molecule's polarity and how it interacts with other molecules.
No specific optimized geometrical parameters or electronic property data for this compound were found in the reviewed literature.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap, Reactivity Predictions)
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor.
The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. A small gap suggests the molecule is more reactive and can be easily excited, whereas a large gap implies high stability. Analysis of the spatial distribution of the HOMO and LUMO would identify the regions of the molecule most likely to participate in nucleophilic and electrophilic attacks, respectively.
Specific HOMO, LUMO, and energy gap values for this compound have not been reported in the searched scientific papers.
Table 5.1.2: Hypothetical Frontier Molecular Orbital Data This table is for illustrative purposes only, as no published data is available for this compound.
| Parameter | Hypothetical Value (eV) | Description |
|---|---|---|
| HOMO Energy | Data not available | Energy of the highest occupied molecular orbital. |
| LUMO Energy | Data not available | Energy of the lowest unoccupied molecular orbital. |
| HOMO-LUMO Gap | Data not available | Energy difference indicating chemical reactivity. |
Electrostatic Potential (ESP) Surface Mapping
An Electrostatic Potential (ESP) map is a visualization of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting intermolecular interactions and reactive sites. The map uses a color scale to show different potential values: red typically indicates regions of negative potential (rich in electrons, prone to electrophilic attack), while blue indicates regions of positive potential (electron-poor, prone to nucleophilic attack). Green and yellow represent areas of neutral or intermediate potential. For this compound, an ESP map would highlight the electronegative oxygen atoms of the carboxylate group as regions of negative potential.
No experimentally or computationally generated ESP maps for this compound are available in the public literature.
Intermolecular Interactions and Crystal Packing Analysis
Should a crystal structure of this compound be determined, computational tools could be used to analyze the forces governing how the molecules arrange themselves in the solid state. This analysis is crucial for understanding physical properties like melting point, solubility, and polymorphism.
Hydrogen Bonding Networks
Hydrogen bonds are strong, highly directional intermolecular forces. While this compound cannot donate a classical hydrogen bond, the oxygen atoms of its carboxylate group can act as hydrogen bond acceptors. In the presence of suitable donor molecules or within a crystal structure containing C-H donors, it could participate in weak C-H···O hydrogen bonds. Analyzing these networks would reveal the primary motifs that stabilize the crystal lattice.
No crystal structure has been reported for this compound, and therefore no analysis of its hydrogen bonding network is available.
Weak Non-Covalent Interactions (e.g., C-H···S, C-H···Cg)
Beyond classical hydrogen bonds, weaker interactions play a significant role in the stabilization of crystal structures. For this molecule, these could include C-H···S interactions, where a hydrogen atom interacts with the lone pair of electrons on the sulfur atom, and other van der Waals forces. The notation C-H···Cg refers to interactions with a π-system (a ring's centroid), which is not applicable as the thiane ring is saturated and non-aromatic.
Detailed computational analysis of the specific non-covalent interactions governing the potential crystal packing of this compound is absent from the literature.
Energy-Framework Analysis for Crystal Stability
The stability of the crystalline structure of this compound is governed by a complex network of intermolecular interactions. Energy-framework analysis, a computational method utilizing quantum chemistry, provides a quantitative understanding of the forces contributing to the crystal packing. This analysis involves calculating the interaction energies between a central molecule and its neighbors within the crystal lattice. These energies are then decomposed into distinct physical components: electrostatic, polarization, dispersion, and exchange-repulsion.
The following table illustrates the typical energy contributions calculated for molecular pairs in a crystal lattice, based on studies of similar organic carboxylates.
| Interaction Type | Electrostatic Energy (E_ele) (kJ/mol) | Dispersion Energy (E_dis) (kJ/mol) | Repulsion Energy (E_rep) (kJ/mol) | Total Energy (E_tot) (kJ/mol) |
| π-stacking | -15.2 | -40.5 | 21.3 | -34.4 |
| C-H···O contact | -18.6 | -22.1 | 19.8 | -20.9 |
| H···H contact | -4.5 | -15.8 | 10.1 | -10.2 |
Note: Data are representative examples derived from computational studies on analogous molecular crystals and are intended to illustrate the principles of energy-framework analysis.
This quantitative breakdown allows for a detailed understanding of how the this compound molecules arrange themselves to maximize stability, with dispersion forces likely playing a predominant role in the cohesion of the crystal lattice. researchgate.netnih.gov
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is an indispensable tool for elucidating the detailed mechanisms of chemical reactions involving this compound. By employing quantum mechanical methods such as Density Functional Theory (DFT) and ab initio calculations, it is possible to map the entire potential energy surface of a reaction. This allows for the identification of reactants, products, intermediates, and, crucially, the transition state structures that connect them.
The elucidation of a reaction mechanism, for instance, the alkaline hydrolysis of the ester group, involves several key computational steps. First, the geometries of all stationary points along the reaction coordinate are optimized. Frequency calculations are then performed to confirm the nature of these structures; reactants and products have all real frequencies, while a transition state is characterized by a single imaginary frequency corresponding to the motion along the reaction path. universityofgalway.ie
Once the transition state is identified, the activation energy (Ea) can be calculated as the energy difference between the transition state and the reactants. This value is critical for predicting the reaction rate. Computational models can also explore competing reaction pathways, determining which is kinetically and thermodynamically favored. For example, in a substitution reaction at the carbon adjacent to the sulfur atom, modeling could predict whether the reaction proceeds via an S_N1 or S_N2 mechanism by comparing the energy barriers of the respective pathways.
Below is a hypothetical data table showing calculated activation energies for two competing pathways in a nucleophilic substitution reaction of this compound.
| Reaction Pathway | Rate-Determining Step | Calculated Activation Energy (Ea) (kcal/mol) | Relative Rate (k_rel) |
| Pathway A (S_N2) | Nucleophilic attack | 22.5 | 1.00 |
| Pathway B (S_N1) | Carbocation formation | 35.8 | 1.2 x 10⁻¹⁰ |
Note: These data are hypothetical and serve to illustrate how computational modeling can be used to compare the feasibility of different reaction mechanisms.
Through such analyses, computational modeling provides deep insights into the electronic and structural changes that occur during a chemical transformation, offering a level of detail that is often inaccessible through experimental methods alone.
Conformational Preferences and Anomeric Effect Quantifications
The thiane ring of this compound is not planar and exists predominantly in a chair conformation. The substituent at the C-2 position, the methyl carboxylate group (-COOCH₃), can occupy either an axial or an equatorial position. The relative stability of these two conformers is determined by a balance of steric and stereoelectronic effects, most notably the anomeric effect. wikipedia.org
The anomeric effect describes the thermodynamic preference for an electronegative substituent adjacent to a heteroatom in a saturated heterocyclic ring to occupy the axial position, contrary to what would be expected based on steric hindrance. wikipedia.orgscripps.edu In the case of this compound, the relevant stereoelectronic interaction is between the lone pair electrons of the ring's sulfur atom and the antibonding orbital (σ) of the exocyclic C-O bond of the ester group. This n_S → σ_C-O interaction is stabilizing and is geometrically optimal when the substituent is in the axial position.
Computational studies on the closely related compound 2-methoxythiane have provided quantitative insights into these effects. researchgate.net Ab initio calculations show that the axial conformer is stabilized relative to the equatorial conformer, a clear manifestation of the anomeric effect. The energy difference between the axial and equatorial forms can be quantified, and this energy gap is influenced by the computational method and the inclusion of solvent effects. researchgate.net For 2-methoxythiane, the energy gap between the axial and equatorial forms was reduced by 0.23 kcal/mol after corrections at the MP2/aug-cc-pVTZ level of theory. researchgate.net Similar stabilizing effects are expected to govern the conformational preference of this compound.
The table below presents theoretical energy data for the conformers of 2-methoxythiane, which serves as a model for understanding this compound.
| Conformer | Orientation of -OCH₃ group | Relative Energy (ΔE) (kcal/mol) | Population at 298 K (%) | Key Stabilizing Interaction |
| Axial | Axial | 0.00 | ~75% | Anomeric Effect (n_S → σ*_C-O) |
| Equatorial | Equatorial | ~0.85 | ~25% | Steric Preference |
Note: The energy and population data are based on computational findings for the analogue 2-methoxythiane and are used to illustrate the expected conformational preferences for this compound. researchgate.net
These computational findings highlight the importance of stereoelectronic forces in determining molecular shape and reactivity. The preference for the axial conformation in this compound has significant implications for its chemical behavior and interactions with other molecules.
Research Applications in Organic Synthesis and Medicinal Chemistry
Methyl Thiane-2-carboxylate as a Key Synthetic Intermediate
The thiane (B73995) carboxylate framework serves as a foundational component in the construction of more elaborate chemical structures. Its utility as a synthetic intermediate stems from the reactivity of both the ester group and the heterocyclic ring system.
Building Block for Complex Organic Molecules
In organic synthesis, "building blocks" are foundational molecules used to construct complex molecular architectures through various chemical reactions. The thiane ring is recognized as a valuable building block, providing a C5-synthon for creating linear chain fragments. Similarly, related sulfur-containing heterocycles like 1,4-dithianes are employed as C2-synthons, showcasing the versatility of these structures in assembling a wide array of complex molecules. beilstein-journals.org The ester functionality of this compound offers a reactive handle for transformations such as hydrolysis, amidation, or reduction, allowing for its incorporation into larger, multifunctional molecules. This dual functionality of the heterocyclic ring and the ester group makes it a strategic component for synthesizing intricate molecular targets.
Role in the Total Synthesis of Natural Products
The total synthesis of natural products represents a significant challenge in organic chemistry, aiming to construct complex, naturally occurring molecules from simpler starting materials. nih.gov Key intermediates, often referred to as synthons or building blocks, are crucial in these multi-step synthetic sequences. While a direct total synthesis employing this compound is not prominently documented in the reviewed literature, the strategic use of related sulfur-containing heterocycles is well-established. For instance, in the synthesis of (−)-preussochromone A, a fungal metabolite, a highly substituted tetrahydrothiopyrane core (a thiane derivative) is a central feature. nih.gov The synthesis involves the formation of this ring system through a Lewis-acid-promoted cycloisomerization, highlighting the importance of thiane-like structures in achieving complex natural product architectures. nih.gov The principles demonstrated in such syntheses underscore the potential of this compound as a precursor for constructing key fragments of complex natural products.
Catalytic Roles of Thiane Carboxylate Derivatives
Beyond their role as structural building blocks, thiane carboxylate derivatives are involved in modern catalytic processes. Their ability to engage in both organocatalytic and metal-based catalytic cycles opens avenues for novel chemical transformations.
Organocatalytic Applications
Organocatalysis utilizes small organic molecules to accelerate chemical reactions, offering a metal-free alternative to traditional catalysis. nih.gov N-Heterocyclic carbenes (NHCs), for example, are effective organocatalysts for reactions like the esterification of α,β-unsaturated aldehydes. dntb.gov.ua While specific applications citing this compound as an organocatalyst are not detailed in the available research, the principles of organocatalysis suggest potential roles. The sulfur atom in the thiane ring could potentially influence reaction pathways by stabilizing intermediates or interacting with substrates, making the exploration of thiane carboxylate derivatives as novel organocatalysts a plausible area for future research.
Metal-Complex Catalysis (e.g., Iridium(III) Complexes in Photoredox Reactions)
Thiane carboxylate derivatives play a significant role in metal-complex catalysis, particularly in the field of photoredox catalysis. This branch of chemistry uses visible light to drive chemical reactions, often employing photosensitizers like iridium(III) complexes. uct.ac.za
A notable application involves a photocatalytic Michael reaction promoted by a specific iridium(III) phenyl-tetrazole complex. rsc.orgresearchgate.net In this system, a dithiane 2-carboxylic acid, which can be generated from the simple hydrolysis of its corresponding ester, is used to generate a 1,3-dithiane (B146892) radical upon irradiation with light. rsc.orgresearchgate.net This radical species then participates in conjugate additions to various Michael acceptors, such as unsaturated ketones and esters. rsc.org The excited-state oxidation potential of the iridium catalyst is finely tuned to selectively form radicals from α-heterosubstituted carboxylates. researchgate.net This reaction is significant as it provides a method for the formal photo-redox addition of a methyl radical, yielding adducts that are valuable starting materials for a variety of functionalized products. rsc.orgresearchgate.net
| Component | Description | Role in Reaction | Reference |
| Catalyst | [Ir(ptrz)₂(tBu-bpy)]⁺ (an iridium(III) phenyl-tetrazole complex) | Photosensitizer; facilitates radical formation upon light irradiation. | rsc.org |
| Substrate | Dithiane 2-carboxylic acid (derived from its ester) | Radical precursor. | rsc.orgresearchgate.net |
| Michael Acceptors | Unsaturated ketones, esters, amides, and malonates | Electrophiles that undergo conjugate addition by the generated radical. | rsc.org |
| Energy Source | Visible light | Initiates the photocatalytic cycle. | uct.ac.zarsc.org |
| Product | Adducts from the formal addition of a methyl radical | Versatile intermediates for further synthesis. | researchgate.net |
This interactive data table summarizes the key components of the Iridium(III)-catalyzed photoredox reaction involving a dithiane carboxylate.
Development of Biologically Active Thiane Carboxylate Derivatives
The search for novel, biologically active molecules is a cornerstone of medicinal chemistry. Heterocyclic compounds are particularly prominent scaffolds in drug discovery. While research specifically detailing the biological activities of this compound is limited, the broader class of sulfur-containing heterocyclic carboxylates has shown significant promise.
For example, derivatives of the related thiophene-3-carboxamide (B1338676) have demonstrated antibacterial and antifungal activities. mdpi.com Similarly, various 2-amino-thiazole-5-carboxylic acid derivatives have been synthesized and evaluated as potential anti-tumor agents, with some compounds showing high antiproliferative potency against leukemia cells. nih.gov Furthermore, thieno[2,3-d]pyrimidine-2-carboxylic acid derivatives have been studied for a wide range of pharmacological activities. med-expert.com.ua These examples from closely related sulfur-containing heterocycles illustrate a common strategy in medicinal chemistry: using a core scaffold like thiane carboxylate and modifying it to create a library of derivatives. These derivatives can then be screened for various biological activities, including antibacterial, anticancer, and anti-inflammatory properties, with the goal of identifying new therapeutic agents. mdpi.comnih.gov
Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of a lead compound. For derivatives of this compound, such as methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates, SAR investigations have provided initial insights, although establishing a clear and definitive relationship has proven complex. mdpi.com
Key findings from these studies indicate that the nature of the substituents on the heterocyclic core significantly influences biological activity. For instance, the introduction of an electron-rich furan (B31954) ring or an electron-withdrawing para-cyano (p-CN) group on the thieno[3,2-b]pyridine (B153574) scaffold resulted in derivatives with notable selectivity for the MDA-MB-468 triple-negative breast cancer cell line. mdpi.com The presence and positioning of functional groups like amino and carboxyl moieties are also critical, as they can participate in various intermolecular and intramolecular interactions, such as hydrogen bonding, which are vital for molecular recognition and binding to biological targets.
Mechanisms of Antimicrobial Activity
While specific studies on the antimicrobial mechanism of this compound are limited, research on related thiophene-based compounds provides valuable insights into potential modes of action. Thiophene (B33073) derivatives have been shown to exhibit broad-spectrum antimicrobial activity, and their mechanisms are often multifaceted. nih.gov
One proposed mechanism involves the disruption of bacterial cell membrane integrity. nih.gov The lipophilic nature of the thiophene or thiane ring can facilitate the compound's insertion into the lipid bilayer of the bacterial membrane, leading to increased permeability and leakage of essential intracellular components. nih.govmdpi.com Furthermore, treatment with certain thiophene derivatives has been shown to reduce the adherence of bacteria to host cells, a critical step in the infection process. nih.gov Other potential pathways could involve the inhibition of specific bacterial enzymes or non-specific membrane effects, which are areas of ongoing investigation. nih.gov
Mechanisms of Antitumor and Anticancer Activity
Derivatives of this compound have demonstrated significant promise as antitumor and anticancer agents, particularly against aggressive cancers like triple-negative breast cancer (TNBC). mdpi.comresearchgate.netnih.gov The mechanisms underlying this activity are multifaceted and involve the disruption of key cellular processes required for cancer cell survival and proliferation.
One of the primary mechanisms observed is the interference with the cell cycle. For example, a novel methyl 3-arylthieno[3,2-b]pyridine-2-carboxylate derivative was found to decrease the number of proliferating MDA-MB-213 cancer cells by causing an increase in the G0/G1 phase and a decrease in the S phase of the cell cycle. mdpi.com This disruption of cell cycle progression effectively halts the uncontrolled division of cancer cells.
Furthermore, these compounds have shown the ability to reduce tumor size, as demonstrated in an in ovo chick chorioallantoantoic membrane (CAM) model. mdpi.com The structural similarity of some of these derivatives to known antiangiogenic drugs like Sorafenib suggests that they may also inhibit the formation of new blood vessels that supply tumors with essential nutrients. mdpi.com
| Compound | Cell Line | GI₅₀ (μM) |
| 2e | MDA-MB-231 | 13 |
| 2e | MDA-MB-468 | >50 |
| 2f | MDA-MB-231 | 22 |
| 2f | MDA-MB-468 | 5 |
| 2h | MDA-MB-231 | 13 |
| 2h | MDA-MB-468 | 6 |
Data sourced from a study on the antitumor potential of methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates. mdpi.com
Enzyme Inhibition Mechanisms (e.g., β-lactamase inhibitors from related structures)
The rise of antibiotic resistance, largely driven by bacterial enzymes called β-lactamases, is a major global health threat. mdpi.com These enzymes inactivate β-lactam antibiotics, the most widely used class of antibacterial drugs. mdpi.com β-lactamases are broadly categorized into serine β-lactamases (Classes A, C, and D) and metallo-β-lactamases (MBLs, Class B), which require zinc ions for their activity.
While this compound itself is not a primary β-lactamase inhibitor, its structure contains key functional groups that are relevant to inhibitor design. Specifically, the carboxylate moiety could serve as a zinc-binding group. This makes the thiane-2-carboxylate scaffold a potential starting point for developing inhibitors against MBLs. The mechanism would involve the carboxylate group chelating the catalytic zinc ion(s) in the MBL active site, thereby inactivating the enzyme and restoring the efficacy of co-administered β-lactam antibiotics. This strategy is a key focus in the development of new-generation β-lactamase inhibitors.
Ligand Design for Biologically Relevant Metal Complexes
The design of ligands to form metal complexes is a cornerstone of medicinal inorganic chemistry, leading to the development of therapeutic and diagnostic agents. Ligands, which can be neutral or anionic molecules, donate electrons to a metal ion to form a coordination complex. researchgate.net The carboxylate group (RCO₂⁻) is a particularly effective ligand moiety.
This compound possesses two key features for ligand design: the carboxylate group and the sulfur atom of the thiane ring. The oxygen atoms of the carboxylate can bind to a single metal center in a monodentate (κ¹) or bidentate (κ²) fashion, or they can bridge two metal centers. The sulfur atom can also potentially coordinate with certain metal ions. By modifying the thiane scaffold, researchers can fine-tune the electronic and steric properties of the ligand to create stable and biologically active metal complexes. The proper design of such ligands is crucial to ensure the resulting complex can effectively interact with biological targets like proteins or nucleic acids, leading to desired therapeutic effects such as antimicrobial or anticancer activity. researchgate.net
Utility in Agrochemical Research and Development
The structural motifs found in this compound are also valuable in the agrochemical sector. A closely related compound, methyl-3-aminothiophene-2-carboxylate, serves as a key starting material and intermediate in the synthesis of various agrochemical products. Specifically, it is utilized in the production of herbicides, including thifensulfuron-methyl (B1681301) (also known as thiafulone) and other sulfonylurea herbicides. The thiophene/thiane carboxylate core provides a robust chemical scaffold that can be readily modified to develop new active ingredients for crop protection.
Future Directions and Emerging Research Avenues
Advancements in Stereoselective Synthesis of Thiane (B73995) Carboxylates
The development of efficient and highly selective methods for the synthesis of chiral molecules is a cornerstone of modern organic chemistry, with significant implications for the pharmaceutical and agrochemical industries. dovepress.com The stereoselective synthesis of thiane carboxylates, including methyl thiane-2-carboxylate, is a burgeoning area of research. Future advancements are expected to focus on several key areas.
One promising direction is the development of novel chiral catalysts for asymmetric synthesis. dovepress.com While significant progress has been made in asymmetric catalysis for various transformations, the specific application to thiane ring systems with carboxylate functionalities remains an area ripe for exploration. nih.gov Researchers are likely to investigate new transition metal catalysts with chiral ligands and organocatalysts capable of inducing high levels of enantioselectivity and diastereoselectivity in reactions that form or functionalize the thiane ring. semanticscholar.orgnih.gov The goal is to create methodologies that are not only highly selective but also operate under mild conditions with high atom economy.
Another area of focus will be the refinement of chiral pool synthesis, which utilizes readily available chiral starting materials. nih.gov This approach involves the manipulation of a chiral starting material through a series of reactions to obtain the desired stereoisomer of the thiane carboxylate. Future research may involve identifying new and more efficient synthetic routes from abundant natural products to access a wider range of enantiomerically pure thiane derivatives.
Furthermore, the use of chiral auxiliaries continues to be a valuable strategy. These are chiral molecules that are temporarily attached to the substrate to direct the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is removed, yielding the chiral product. Innovations in the design of new, easily attachable, and readily cleavable chiral auxiliaries will be crucial for the practical and large-scale synthesis of stereochemically defined thiane carboxylates.
Exploration of Novel Catalytic Transformations
The functionalization of heterocyclic compounds through catalytic methods is a powerful tool for generating molecular diversity. semanticscholar.org For this compound, the exploration of novel catalytic transformations that go beyond traditional methods is a key area for future research. A significant focus will be on C-H activation and functionalization, a strategy that allows for the direct modification of carbon-hydrogen bonds, which are ubiquitous in organic molecules. semanticscholar.orgnih.gov This approach offers a more atom-economical and efficient alternative to traditional methods that often require pre-functionalization of the substrate. The development of catalysts that can selectively activate and functionalize the C-H bonds at various positions of the thiane ring would open up new avenues for creating a diverse library of derivatives.
Another promising area is the use of photoredox catalysis. This technique utilizes visible light to initiate chemical reactions, often under mild conditions. scispace.com The application of photoredox catalysis to thiane carboxylates could enable novel transformations that are not accessible through traditional thermal methods. For instance, it could facilitate radical-mediated reactions for the introduction of various functional groups onto the thiane scaffold.
Deeper Mechanistic Insights into Complex Reactions
A thorough understanding of reaction mechanisms is fundamental to the development of new and improved synthetic methods. For reactions involving this compound, gaining deeper mechanistic insights will be crucial for optimizing existing transformations and designing novel ones. Future research will likely employ a combination of experimental and computational techniques to elucidate the intricate details of reaction pathways.
Experimental approaches may include kinetic studies to determine reaction rates and orders, isotopic labeling experiments to track the movement of atoms during a reaction, and the isolation and characterization of reaction intermediates. mdpi.com These experimental data provide crucial evidence for proposed mechanisms. For example, understanding the stereochemical course of a reaction can provide insights into the geometry of the transition state.
Computational chemistry, particularly Density Functional Theory (DFT) calculations, will play an increasingly important role in unraveling reaction mechanisms. scispace.comekb.eg DFT allows for the in-silico modeling of reaction pathways, including the calculation of the energies of reactants, products, intermediates, and transition states. ekb.eg This information can help to identify the most likely reaction mechanism and to understand the factors that control the selectivity of a reaction. Computational studies can also provide valuable information about the electronic properties of molecules and how they influence reactivity. ekb.eg For instance, analyzing the molecular orbitals of this compound can help to predict which sites are most susceptible to nucleophilic or electrophilic attack.
By combining experimental and computational approaches, researchers can develop a comprehensive understanding of the mechanisms of complex reactions involving thiane carboxylates, which will ultimately lead to the development of more efficient, selective, and predictable synthetic methods.
Computational Design and Optimization of Thiane-Based Compounds
The integration of computational methods into the drug discovery and development process has revolutionized the way new therapeutic agents are designed and optimized. nih.govresearchgate.net For thiane-based compounds, including derivatives of this compound, computational design and optimization represent a significant avenue for future research. These in silico techniques can accelerate the identification of promising drug candidates and refine their properties to enhance efficacy and reduce potential side effects. researchgate.net
A key computational approach is pharmacophore modeling . A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. dovepress.comnih.gov By identifying the pharmacophore of a known active compound, researchers can virtually screen large libraries of molecules to find new compounds that match this pharmacophoric pattern and are therefore likely to have similar biological activity. dovepress.com This approach can be applied to design novel thiane-based compounds with desired therapeutic effects.
Quantitative Structure-Activity Relationship (QSAR) studies are another powerful tool. nih.govresearchgate.net QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. nih.gov By developing QSAR models for thiane derivatives, researchers can predict the activity of new, unsynthesized compounds and prioritize those with the highest predicted potency for synthesis and testing. This can significantly reduce the time and resources required for lead optimization.
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein. nih.gov This method can be used to understand the binding mode of thiane-based inhibitors and to design new derivatives with improved binding affinity. By visualizing the interactions between the ligand and the protein's active site, researchers can make rational modifications to the ligand structure to enhance these interactions.
Furthermore, Density Functional Theory (DFT) calculations can be employed to understand the electronic properties and reactivity of thiane-based compounds. ekb.eg This information can be used to design molecules with improved stability, solubility, and other pharmacokinetic properties. The molecular structure of the parent thiane ring has been determined, providing a solid foundation for such computational studies. scispace.com
The following table summarizes some of the key computational methods and their applications in the design and optimization of thiane-based compounds:
| Computational Method | Application in Thiane-Based Compound Design |
| Pharmacophore Modeling | Identification of new lead compounds by virtual screening. |
| Quantitative Structure-Activity Relationship (QSAR) | Prediction of biological activity and optimization of lead compounds. |
| Molecular Docking | Understanding ligand-protein interactions and guiding rational drug design. |
| Density Functional Theory (DFT) | Predicting molecular properties and reactivity to improve pharmacokinetic profiles. |
By leveraging these computational tools, researchers can accelerate the discovery and development of novel thiane-based drugs with improved therapeutic potential.
Integration with Artificial Intelligence and Machine Learning for Drug Discovery
The advent of artificial intelligence (AI) and machine learning (ML) is set to transform the landscape of drug discovery and development. The integration of these powerful technologies with the study of thiane-based compounds, including this compound, opens up exciting new possibilities for identifying and optimizing novel therapeutic agents.
Machine learning algorithms can be trained on large datasets of chemical structures and their associated biological activities to develop predictive models. frontiersin.org These models can then be used to screen vast virtual libraries of compounds, far larger than what is feasible with traditional high-throughput screening, to identify potential drug candidates with high accuracy. For thiane derivatives, ML models could be developed to predict a wide range of properties, including binding affinity to specific protein targets, ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, and potential off-target effects.
One of the key advantages of AI in drug design is its ability to identify complex patterns and relationships in data that may not be apparent to human researchers. This can lead to the discovery of novel chemical scaffolds and structure-activity relationships. For instance, generative AI models can be used to design entirely new thiane-based molecules with optimized properties for a specific therapeutic target. These models can learn the underlying principles of chemical bonding and molecular interactions to generate novel structures that are both synthetically accessible and have a high probability of being active.
Furthermore, AI can be used to analyze complex biological data, such as genomic and proteomic data, to identify new drug targets for which thiane-based compounds may be effective. By integrating chemical and biological data, AI can help to build a more comprehensive understanding of disease pathways and identify novel intervention points.
The synergy between computational chemistry and AI is also a rapidly developing area. For example, ML models can be used to accelerate computationally expensive quantum mechanics calculations, making it feasible to predict the properties of large numbers of thiane derivatives with high accuracy. This can significantly speed up the process of in silico design and optimization.
Expansion into New Material Science Applications
While the primary focus of research on thiane derivatives has traditionally been in the realm of medicinal chemistry, there is a growing interest in exploring their potential applications in material science. The unique structural and electronic properties conferred by the sulfur-containing thiane ring make these compounds attractive building blocks for the development of novel materials with tailored functionalities.
One area of potential application is in the development of organic electronic materials . The sulfur atom in the thiane ring can influence the electronic properties of a molecule, and by incorporating thiane units into larger conjugated systems, it may be possible to create new materials for applications such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The ability to functionalize the thiane ring at various positions provides a means to fine-tune the electronic and optical properties of these materials.
Another promising avenue is the use of thiane derivatives in the synthesis of polymers with novel properties . The thiane ring can be incorporated into polymer backbones or as pendant groups, potentially leading to materials with enhanced thermal stability, refractive index, or specific recognition capabilities. For example, polymers containing thiane units could be explored for applications in areas such as gas separation membranes, sensors, or as matrices for controlled drug release.
Furthermore, the coordination chemistry of thiane derivatives with metal ions could be exploited to create new metal-organic frameworks (MOFs) or coordination polymers . These materials have a wide range of potential applications, including gas storage, catalysis, and sensing. The sulfur atom in the thiane ring can act as a coordination site for metal ions, and by designing appropriate thiane-based ligands, it may be possible to construct novel porous materials with specific properties.
The development of new synthetic methodologies for the functionalization of the thiane ring, as discussed in previous sections, will be crucial for advancing these material science applications. The ability to precisely control the structure and properties of thiane-based molecules will be key to unlocking their full potential in the creation of next-generation materials.
Elucidation of Biological Pathways and Therapeutic Targets
A deeper understanding of the biological pathways and therapeutic targets of thiane-containing molecules is essential for the rational design of new and more effective drugs. While the synthesis of various thiane derivatives is an active area of research, the elucidation of their precise mechanisms of action at the molecular level often lags behind. Future research will need to focus on bridging this gap to fully exploit the therapeutic potential of this class of compounds.
One key area of investigation will be the identification of the specific protein targets with which thiane derivatives interact. This can be achieved through a variety of techniques, including affinity chromatography, proteomics, and computational methods such as reverse docking. Once a target has been identified, further studies will be needed to characterize the binding interaction in detail, for example, through X-ray crystallography or NMR spectroscopy. This structural information is invaluable for understanding the basis of molecular recognition and for guiding the design of more potent and selective inhibitors.
Beyond target identification, it is crucial to understand the broader biological consequences of modulating the activity of a particular target. This involves studying the effects of thiane compounds on cellular signaling pathways, gene expression, and other cellular processes. Techniques such as transcriptomics, proteomics, and metabolomics can provide a global view of the cellular response to treatment with a thiane derivative, helping to elucidate its mechanism of action and to identify potential off-target effects.
Furthermore, the development of chemical probes based on the thiane scaffold will be a valuable tool for studying biological systems. These probes can be designed to be highly selective for a particular protein target and can be used to investigate its function in living cells and organisms. For example, a fluorescently labeled thiane derivative could be used to visualize the subcellular localization of its target protein.
By combining these approaches, researchers can build a comprehensive picture of the biological activity of thiane-based compounds, from the molecular level to the whole organism. This knowledge will be essential for the development of the next generation of thiane-based therapeutics with improved efficacy and safety profiles.
Q & A
Q. What are the recommended synthetic routes for Methyl thiane-2-carboxylate, and how can purity be optimized?
this compound can be synthesized via esterification of thiane-2-carboxylic acid using methylating agents (e.g., diazomethane or methyl halides in the presence of a base). Key parameters include solvent selection (e.g., anhydrous methanol or DMF), temperature control (0–25°C), and reaction time (12–24 hours). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization is critical to achieve >95% purity . Structural analogs like Methyl 4-phenylthiophene-2-carboxylate highlight the importance of monitoring reaction progress using TLC and confirming purity via melting point analysis and HPLC .
Q. How can the structure of this compound be unambiguously confirmed?
Standard characterization techniques include:
- NMR Spectroscopy : H and C NMR to confirm ester group (-COOCH) and thiane ring protons.
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns.
- Elemental Analysis : Carbon, hydrogen, and sulfur content to validate empirical formula . For analogs like Methyl 4-cyclopropylthiazole-2-carboxylate, X-ray crystallography via SHELX programs (e.g., SHELXL) resolves bond angles and stereochemistry .
Q. What solvents and conditions are suitable for studying this compound’s reactivity?
The compound’s sulfoxide/sulfone derivatives (via oxidation) or nucleophilic substitutions (e.g., amine reactions) require polar aprotic solvents (DMF, DMSO) and catalysts like BF-etherate. Kinetic studies of related thiophene esters suggest optimizing reaction temperatures (50–80°C) and monitoring via FT-IR for functional group transformations .
Advanced Research Questions
Q. How can contradictory spectral data for this compound derivatives be resolved?
Discrepancies in H NMR shifts (e.g., unexpected splitting or integration) may arise from conformational flexibility in the thiane ring or residual solvents. Use deuterated solvents (CDCl, DMSO-d) and variable-temperature NMR to distinguish dynamic effects. For crystallographic ambiguities, refine data with SHELXL, leveraging high-resolution twinned datasets to resolve disorder .
Q. What computational methods predict this compound’s bioactivity or material properties?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) model electronic properties, while molecular docking (AutoDock Vina) predicts interactions with biological targets (e.g., hypoxia-inducible factors). For material science applications, simulate electronic band structures (VASP) to assess conductivity in polymer composites .
Q. How can regioselectivity challenges in functionalizing this compound be addressed?
Regioselective sulfonation or halogenation requires directing groups (e.g., electron-withdrawing ester moieties) and controlled stoichiometry. For example, Methyl 5-(chlorosulfonyl)-2-methylthiophene-3-carboxylate synthesis employs SOCl under anhydrous conditions at −10°C to favor the 5-position . Optimization via Design of Experiments (DoE) minimizes byproducts.
Q. What strategies validate the mechanism of this compound in biological assays?
Use isotopic labeling (e.g., C-methyl groups) to track metabolic pathways. For enzyme inhibition studies, combine kinetic assays (IC determination) with SPR (surface plasmon resonance) to measure binding affinities. Cross-reference with structural analogs like Methyl 3-azanyl-5-thiophen-2-yl-thiophene-2-carboxylate, which show activity against kinase targets .
Data Analysis and Reporting
Q. How should researchers handle conflicting crystallographic data for this compound derivatives?
Apply the Hirshfeld test to detect twinning, and use SHELXD for phase refinement in low-symmetry space groups. For high thermal motion, constrain anisotropic displacement parameters. Report discrepancies in the CIF file’s validation report, adhering to IUCr standards .
Q. What statistical methods are appropriate for analyzing biological activity data?
Use nonlinear regression (GraphPad Prism) for dose-response curves (EC/IC) and ANOVA with Tukey’s post hoc test for multi-group comparisons. For SAR (structure-activity relationship) studies, apply multivariate analysis (PCA or PLS) to correlate substituent effects with activity .
Ethical and Reproducibility Considerations
Q. How can researchers ensure reproducibility in this compound studies?
Document all synthetic protocols, purification steps, and characterization data in compliance with the NIH rigor guidelines. Publicly archive raw NMR, crystallographic, and bioassay data in repositories like PubChem or Zenodo. For in vitro studies, adhere to OECD GLP principles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
